1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester
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Overview
Description
1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a cyclopentyl group at position 2, a methyl group at position 4, and an ethyl ester group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . Another common method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester: This compound differs by the absence of the cyclopentyl group at position 2.
1H-Imidazole, 2-ethyl-4-methyl-: This compound has an ethyl group at position 2 instead of a cyclopentyl group.
Uniqueness: 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl-4-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its steric and electronic characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
1263284-57-6 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)10-8(2)13-11(14-10)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
YLIYPDJSTIIPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2CCCC2)C |
Origin of Product |
United States |
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